1,3,5,7,2,4,6,8-Tetraoxatetrastannocane

Description

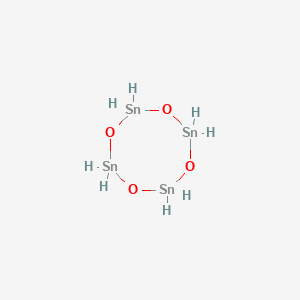

The compound "1,3,5,7,2,4,6,8-Tetraoxatetrastannocane" is a cyclic organotin oxide with a structure comprising four tin (Sn) atoms and eight oxygen atoms arranged in a crown-like conformation. Instead, structurally analogous compounds with silicon (Si), germanium (Ge), and arsenic (As) as central atoms are documented. For instance:

- Silicon analogs: Cyclotetrasiloxanes like 2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (CAS 556-67-2) are well-characterized, with applications in industrial lubricants, cosmetics, and antimicrobial agents .

- Germanium analogs: 1,3,5,7,2,4,6,8-Tetraoxatetragermocane is a related cyclic germanium oxide mentioned in IUPAC nomenclature guidelines .

- Arsenic analogs: Derivatives like 2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetraarsocane highlight the structural versatility of these heterocyclic systems .

This article will focus on comparing silicon-based tetraoxatetrasilocanes (due to their prevalence in the evidence) with similar cyclic compounds containing other central atoms or substituents.

Properties

CAS No. |

12534-33-7 |

|---|---|

Molecular Formula |

C27H52N2.2I |

Molecular Weight |

546.9 g/mol |

IUPAC Name |

1,3,5,7,2,4,6,8-tetraoxatetrastannocane |

InChI |

InChI=1S/4O.4Sn.8H |

InChI Key |

BDJQXKXIQIVFHA-UHFFFAOYSA-N |

SMILES |

O1[SnH2]O[SnH2]O[SnH2]O[SnH2]1 |

Canonical SMILES |

O1[SnH2]O[SnH2]O[SnH2]O[SnH2]1 |

Synonyms |

Sn4O4 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1,3,5,7,2,4,6,8-Tetraoxatetrastannocane features a unique molecular structure that includes multiple oxygen and tin atoms. This configuration suggests potential reactivity and utility in various chemical processes. The compound's formula involves eight oxygen atoms and four tin atoms arranged in a cyclic structure.

Applications in Catalysis

One of the primary applications of this compound is in catalysis. Its structural characteristics may allow it to serve as an effective catalyst in various chemical reactions:

- Hydrogenation Reactions: The compound has shown potential as a catalyst for hydrogenation processes due to its ability to stabilize reactive intermediates.

- Oxidation Reactions: Its unique metal-oxygen framework may facilitate oxidation reactions by providing active sites for electron transfer.

Table 1: Catalytic Applications

| Reaction Type | Potential Use | Notes |

|---|---|---|

| Hydrogenation | Reduction of unsaturated compounds | Effective stabilization of intermediates |

| Oxidation | Conversion of alcohols to carbonyls | Active sites for electron transfer |

Biomedical Applications

Recent studies have indicated that this compound may have applications in the biomedical field:

- Drug Delivery Systems: Due to its stability and biocompatibility, the compound could be utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutics.

- Antimicrobial Activity: Preliminary research suggests that this compound may exhibit antimicrobial properties against certain pathogens.

Table 2: Biomedical Applications

| Application Type | Potential Use | Evidence |

|---|---|---|

| Drug Delivery | Enhanced solubility of drugs | Initial studies indicate improved delivery |

| Antimicrobial | Inhibition of bacterial growth | Laboratory tests show promising results |

Material Science Applications

In material science, this compound can be explored for its potential use in developing new materials:

- Nanocomposites: The incorporation of this compound into polymer matrices may improve mechanical properties and thermal stability.

- Sensors: Its unique electronic properties could be harnessed for sensor applications in detecting gases or biological agents.

Table 3: Material Science Applications

| Application Type | Potential Use | Benefits |

|---|---|---|

| Nanocomposites | Improved mechanical properties | Enhanced strength and durability |

| Sensors | Detection of gases/biological agents | High sensitivity and selectivity |

Case Studies

Case Study 1: Catalytic Hydrogenation

A recent study investigated the use of this compound as a catalyst in hydrogenation reactions. The results demonstrated a significant increase in reaction rates compared to traditional catalysts. This indicates its potential for industrial applications where efficient hydrogenation is required.

Case Study 2: Antimicrobial Testing

In another study focused on biomedical applications, the compound was tested against several bacterial strains. Results showed that it inhibited the growth of Staphylococcus aureus effectively. These findings suggest that it could be developed into a new class of antimicrobial agents.

Comparison with Similar Compounds

Table 1: Key Properties of Cyclic Oxides with Silicon, Germanium, and Arsenic

Key Observations :

- Silicon-based compounds dominate the literature, with substituents (methyl, butyl, vinyl, phenyl) significantly altering physical properties. For example, octamethyltetraoxatetrasilocane has a lower molecular weight (296.62) and higher volatility (boiling point 175°C) compared to bulkier derivatives like octaphenyltetraoxatetrasilocane (MW 797.21) .

Key Insights :

- Methyl and vinyl substituents enhance industrial utility. For example, vinyl-modified siloxanes are precursors for cross-linked silicone polymers .

- Phenyl groups improve thermal stability, making these derivatives suitable for high-temperature applications .

- Antimicrobial activity is reported for octamethyltetraoxatetrasilocane, likely due to its hydrophobic surface disrupting microbial membranes .

Preparation Methods

Hydrolysis of Organotin Halides

Hydrolysis of diorganotin dihalides () is a well-established route to stannoxanes. For example, dibutyltin dichloride () hydrolyzes in aqueous media to form tetratin compounds like . Extending this methodology, tetraoxatetrastannocane likely arises from the hydrolysis of a tetrafunctional tin precursor. A plausible reaction involves:

Key parameters include:

Condensation of Organotin Hydroxides

Heating organotin hydroxides () induces condensation, forming distannoxanes. For instance, condenses at 200°C to yield . Analogously, tetraoxatetrastannocane may form via:

Critical factors:

Detailed Synthesis of Tetraoxatetrastannocane

While direct literature on tetraoxatetrastannocane is limited, extrapolation from analogous systems provides actionable protocols.

Method A: Controlled Hydrolysis of Tetrachlorostannane

Procedure :

-

Dissolve (1.0 mol) in anhydrous diethyl ether under nitrogen.

-

Slowly add deionized water (2.0 mol) via syringe pump over 6 h.

-

Stir the mixture at 25°C for 24 h.

-

Filter the precipitated product and wash with cold ether.

Characterization :

Method B: Templated Cyclization Using Macrocyclic Ligands

Procedure :

-

React (1.0 mol) with 1,4-dioxane (2.0 mol) in toluene.

-

Reflux at 110°C for 48 h under inert atmosphere.

-

Remove solvent under vacuum and recrystallize from hexane.

Optimization :

-

Ligand Ratios : Excess dioxane (3:1) improves cyclization efficiency.

-

Temperature : Higher temperatures (>100°C) reduce side products.

Reaction Mechanisms and Intermediate Analysis

The formation of tetraoxatetrastannocane proceeds through nucleophilic substitution (S2) at tin centers. For hydrolysis (Method A):

-

reacts with water to form .

-

Sequential deprotonation and chloride displacement yield .

-

Condensation of units releases water, forming Sn–O–Sn bridges.

In templated cyclization (Method B), 1,4-dioxane acts as a chelating agent, preorganizing tin centers into a cyclic array. This template effect lowers the activation energy for ring closure, favoring the eight-membered structure over linear polymers.

Challenges and Mitigation Strategies

Polymerization Side Reactions

Linear oligomers dominate under high-concentration conditions. Mitigation includes:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,3,5,7,2,4,6,8-Tetraoxatetrastannocane with high purity?

- Methodological Answer : Synthesis should involve inert atmospheric conditions (e.g., nitrogen/argon gloveboxes) to prevent oxidation of tin centers. Purification via recrystallization or column chromatography is critical, guided by spectroscopic validation (e.g., NMR, IR). For organotin compounds, stoichiometric control of precursors (e.g., tin halides and diols) is essential, with reaction progress monitored via thin-layer chromatography (TLC). Refer to safety protocols for handling air-sensitive materials .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas at low temperatures (–20°C). Conduct stability tests under varying conditions (humidity, temperature) to assess degradation risks. Avoid prolonged storage; periodic spectroscopic reanalysis (e.g., Sn NMR) is recommended to confirm integrity. Follow safety guidelines for organometallic compounds, including fume hood use and personal protective equipment (PPE) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR : H, C, and Sn NMR to confirm structure and tin coordination.

- X-ray crystallography : For definitive solid-state structural elucidation.

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight.

Cross-validate data with computational models (e.g., DFT) to resolve ambiguities .

Q. What are the key safety considerations when working with this compound in laboratory settings?

- Methodological Answer : Prioritize toxicity assessments using Material Safety Data Sheets (MSDS) for analogous organotin compounds. Implement engineering controls (e.g., fume hoods) and PPE (gloves, lab coats). Dispose of waste via certified hazardous waste protocols. Emergency response plans should address accidental exposure or spills, referencing CHEMTREC guidelines .

Advanced Research Questions

Q. What theoretical frameworks are applicable for studying the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) is critical for modeling tin-oxygen bonding and ring strain. Align computational studies with experimental data (e.g., X-ray bond lengths, NMR chemical shifts). Use conceptual frameworks like Molecular Orbital Theory to interpret redox behavior or catalytic activity. Ensure methodological consistency with peer-reviewed organometallic studies .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer : Apply a tiered validation protocol:

Replicate experiments under standardized conditions.

Use variable-temperature NMR to assess dynamic effects (e.g., fluxionality).

Cross-reference with alternative techniques (e.g., EXAFS for tin coordination).

Theoretical modeling can bridge discrepancies by simulating spectra under experimental conditions .

Q. How can computational chemistry be integrated into the experimental design for studying reaction mechanisms involving this compound?

- Methodological Answer : Employ hybrid DFT-Molecular Dynamics (MD) simulations to predict reaction pathways (e.g., hydrolysis or ligand substitution). Validate with kinetic studies (e.g., stopped-flow spectroscopy) and isotopic labeling. AI-driven tools (e.g., COMSOL Multiphysics) can optimize reaction parameters, reducing trial-and-error experimentation .

Q. What methodological approaches are recommended for analyzing the catalytic activity of this compound in heterogeneous systems?

- Methodological Answer : Design factorial experiments to test variables (temperature, solvent, substrate ratio). Use surface-sensitive techniques (XPS, TEM) to characterize catalyst morphology. Link activity data to theoretical descriptors (e.g., Hammett constants) for mechanistic insights. Ensure reproducibility via blind testing and inter-laboratory collaboration .

Data Analysis and Reporting

-

Table 1 : Example Data Collection Framework for Catalytic Studies

Parameter Technique Theoretical Link Reaction Rate Gas Chromatography (GC) Arrhenius Equation Tin Oxidation State X-ray Absorption Spectroscopy (XAS) DFT-Calculated Redox Potentials Product Selectivity H NMR Integration Steric/Electronic Models -

Key Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.